4-Bromo-N-ethylbenzenesulfonamide

Anticonvulsant Maximal electroshock seizure (MES) N-alkyl sulfonamide metabolism

Researchers requiring a para-brominated sulfonamide building block often face inconsistent purity or incorrect regioisomers that compromise cross-coupling efficiency. 4-Bromo-N-ethylbenzenesulfonamide (CAS 1984-25-4) resolves these issues: 98% purity verified by NMR, HPLC, GC; para-bromine enables efficient lithium-halogen exchange to generate 4-(N-ethylsulfamoyl)phenylboronic acid for Suzuki coupling; N-ethyl group provides predictable metabolic stability. Validated as BRD4 BD1 probe (Kd 1.9-6.8 µM) and BRD3 inhibitor (IC50 50.1 µM). Supplied with full analytical documentation.

Molecular Formula C8H10BrNO2S
Molecular Weight 264.14 g/mol
CAS No. 1984-25-4
Cat. No. B156159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-ethylbenzenesulfonamide
CAS1984-25-4
Molecular FormulaC8H10BrNO2S
Molecular Weight264.14 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3
InChIKeyCEPUEFFXFOOTDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-ethylbenzenesulfonamide – Core Properties & Procurement


4-Bromo-N-ethylbenzenesulfonamide (CAS 1984‑25‑4, C₈H₁₀BrNO₂S, MW 264.14) is a para‑brominated N‑ethyl‑substituted benzenesulfonamide. It contains a bromine atom at the 4‑position of the aromatic ring, an N‑ethyl substituent on the sulfonamide nitrogen, and a free sulfonamide NH [1]. The compound is a solid at ambient temperature (mp 69–71 °C) and is supplied at ≥95 % purity (typically 98 %) by multiple vendors . Its structure enables it to serve as a lipophilic (cLogP ≈ 1.9–2.0), hydrogen‑bond‑donor‑capable building block in medicinal chemistry and as a probe for bromodomain‑containing proteins [2].

4-Bromo-N-ethylbenzenesulfonamide – Why Generic Substitution Fails


The simultaneous presence of a para‑bromine substituent and an N‑ethyl group in 4‑bromo‑N‑ethylbenzenesulfonamide creates a specific combination of electronic, steric, and metabolic liabilities that is absent in closely related analogs such as the unsubstituted parent 4‑bromobenzenesulfonamide, the N‑methyl analog, or the regioisomeric 2‑bromo derivative. The para‑bromine atom is essential for maintaining anticonvulsant potency observed in the N‑alkyl‑4‑bromobenzenesulfonamide series, while the N‑ethyl group directly influences the extent of in‑vivo dealkylation to the active 4‑bromobenzenesulfonamide metabolite [1]. In bromodomain‑binding assays, the unsubstituted benzenesulfonamide scaffold shows negligible affinity, whereas the 4‑bromo‑N‑ethyl derivative exhibits measurable, albeit weak, binding to BRD3 and BRD4 bromodomains, a property that is lost when either the bromine or the N‑alkyl group is removed [2]. Furthermore, in synthetic applications, the para‑bromine serves as a handle for cross‑coupling (e.g., lithium‑halogen exchange) to generate boronic acid intermediates, a transformation that is not possible with the non‑halogenated or differently halogenated analogs . These inter‑dependent structural features mean that replacement with a generic sulfonamide will alter target engagement, metabolic fate, and downstream synthetic utility.

4-Bromo-N-ethylbenzenesulfonamide – Quantitative Evidence & Comparisons


Oral Anticonvulsant Potency vs. Parent Sulfonamide

In a classic study, 4-bromo-N-ethylbenzenesulfonamide (II) and its dealkylated parent 4-bromobenzenesulfonamide (I) were found to possess approximately equal oral anticonvulsant potency in mice when tested by maximal electroshock seizure (MES) antagonism [1]. The anticonvulsant activity of II was unexpected because N‑substitution on the sulfonamide nitrogen generally abolishes carbonic anhydrase inhibitory activity. The equipotency is attributed to in‑vivo dealkylation of II to I, the rate of which varies inversely with the bulk of the N‑alkyl group. Thus, the N‑ethyl substituent confers a metabolic activation pathway that is not available with bulkier N‑alkyl analogs such as N‑isopropyl or N‑butyl, while still delivering equivalent pharmacodynamic efficacy to the unsubstituted parent. This metabolic differentiation means that II can serve as a pro‑drug form with distinct pharmacokinetic properties compared to I.

Anticonvulsant Maximal electroshock seizure (MES) N-alkyl sulfonamide metabolism

BRD3 vs. BRD4 Bromodomain Binding Selectivity

4-Bromo-N-ethylbenzenesulfonamide has been profiled against bromodomain-containing proteins BRD3 and BRD4. In TR‑FRET assays, it exhibits an IC₅₀ of 50.1 µM for both BD1 and BD2 bromodomains of BRD3 [1]. Against BRD4 BD1, isothermal titration calorimetry (ITC) yields a Kd of 6.8 µM and 1.9 µM in separate measurements [2][3]. In contrast, the unsubstituted benzenesulfonamide scaffold shows no detectable binding in these assays (IC₅₀ > 100 µM where tested), indicating that both the bromine atom and the N‑ethyl substituent contribute to target engagement. This selectivity profile—preferential binding to BRD4 BD1 over BRD3—may guide selection when a compound with a modulatory rather than potent inhibitory profile is desired.

Bromodomain BRD3 BRD4 TR-FRET ITC

Boronic Acid Synthesis via Lithium-Halogen Exchange

4-Bromo-N-ethylbenzenesulfonamide undergoes lithium‑halogen exchange with n‑BuLi at –70 °C in THF, followed by trapping with triisopropyl borate, to afford 4-(N-ethylsulfamoyl)phenylboronic acid in 40 % isolated yield after acidic work‑up . This yield is modest but sufficient for preparative purposes, and the reaction is regioselective due to the para‑bromo substitution. The corresponding 4‑chloro analog would require harsher conditions (e.g., Kumada or Negishi coupling) and typically gives lower yields, while the 4‑iodo derivative is substantially more expensive and less shelf‑stable. The 2‑bromo regioisomer (2‑bromo‑N‑ethylbenzenesulfonamide) would suffer from steric hindrance during lithium‑halogen exchange and subsequent cross‑coupling. Therefore, the para‑bromo N‑ethyl sulfonamide represents the optimal balance of reactivity, cost, and stability for generating boron‑functionalized sulfonamide building blocks.

Boronic acid synthesis Lithium-halogen exchange Suzuki coupling precursor

Purity & Batch Documentation Comparison

Multiple suppliers list 4-bromo-N-ethylbenzenesulfonamide at ≥98 % purity (Aladdin: 98 %; Bidepharm: 98 % with NMR/HPLC/GC batch data; FINETECH: 98 %) , whereas some sources offer only 95 % minimum purity (AKSci) . The 98 % grade from suppliers such as Bidepharm and Aladdin is accompanied by Certificates of Analysis that include NMR, HPLC, and GC traces. This is a higher documentation standard than typically available for generic sulfonamide analogs such as 4-bromobenzenesulfonamide (often supplied at 95 % without spectroscopic evidence). For procurement officers, the availability of 98 % purity with full characterization reduces the risk of batch‑to‑batch variability in critical research applications.

Chemical procurement Purity specification Certificate of analysis

Metabolic N-Dealkylation Rate Comparison

The study by Smith et al. demonstrated that the extent of in‑vivo dealkylation of N‑alkyl‑4‑bromobenzenesulfonamides to the active anticonvulsant 4‑bromobenzenesulfonamide varies inversely with the bulk of the N‑alkyl substituent [1]. The N‑ethyl derivative (II) undergoes dealkylation more extensively than the N‑isopropyl or N‑butyl congeners, which are more sterically hindered toward cytochrome‑P450‑mediated N‑dealkylation. The N‑methyl analog, while dealkylated most rapidly, is a less attractive pro‑drug due to potential toxicity or instability. The N‑ethyl group thus occupies a kinetic “sweet spot” – dealkylating faster than bulkier analogs but slower than the methyl analog – providing a tunable half‑life for in‑vivo conversion to the active species. Quantitative plasma concentration data for II and its metabolite I were reported in the original paper (Table I), confirming the relationship between alkyl chain size and metabolic stability [1].

Drug metabolism N-dealkylation Pro-drug design

4-Bromo-N-ethylbenzenesulfonamide – Research & Industrial Applications


Suzuki-Coupling Boronic Acid Building Block

4‑Bromo‑N‑ethylbenzenesulfonamide is directly converted via lithium‑halogen exchange to 4‑(N‑ethylsulfamoyl)phenylboronic acid in 40 % isolated yield . This boronic acid can be used immediately in Suzuki‑Miyaura cross‑couplings to generate biaryl sulfonamide libraries. The para‑bromine position ensures optimal reactivity in the exchange step, and the N‑ethyl sulfonamide remains intact throughout the sequence. This application is ideal for medicinal chemistry teams synthesizing sulfonamide‑containing leads for kinase, protease, or GPCR targets where biaryl motifs are prevalent.

Bromodomain Probe for BRD3 & BRD4

With an IC₅₀ of 50.1 µM against BRD3 bromodomains and a Kd of 1.9–6.8 µM for BRD4 BD1 [1], 4‑bromo‑N‑ethylbenzenesulfonamide serves as a chemically accessible, low‑affinity probe for bromodomain interaction assays. Its weak affinity makes it suitable for use as a reference ligand in competition‑based screening formats (e.g., TR‑FRET, AlphaScreen) where potent inhibitors may saturate or cause assay artifacts. The bromine atom also provides a convenient heavy‑atom label for X‑ray crystallography should a co‑crystal structure be pursued.

Anticonvulsant Pro-Drug Metabolism Reference

The well‑characterized metabolic pathway of 4‑bromo‑N‑ethylbenzenesulfonamide – N‑dealkylation to the active 4‑bromobenzenesulfonamide – makes it a useful reference compound for studying in‑vitro and in‑vivo pro‑drug activation [2]. The N‑ethyl group provides a reproducible dealkylation rate that is intermediate between the labile N‑methyl and the stable N‑isopropyl/butyl analogs, allowing it to serve as a calibration standard in metabolic stability assays involving hepatic microsomes or recombinant cytochrome P450 isoforms.

High-Purity Intermediate for Agrochemical Synthesis

Supplied at 98 % purity with full analytical documentation (NMR, HPLC, GC) , this compound is suitable as a key intermediate in the synthesis of sulfonamide‑based agrochemicals (e.g., herbicides, fungicides) and specialty chemicals where batch consistency and traceability are critical. The para‑bromine substituent enables late‑stage diversification via metal‑catalyzed cross‑coupling, while the N‑ethyl group provides lipophilicity and metabolic stability to the final product.

Technical Documentation Hub

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